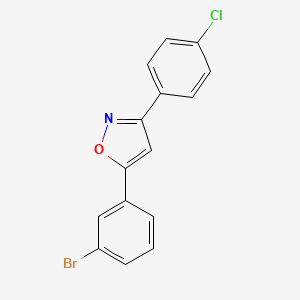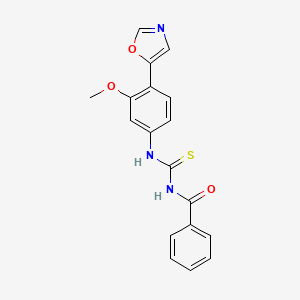![molecular formula C15H11ClO B12902723 2-[(4-Chlorophenyl)methyl]-1-benzofuran CAS No. 55877-45-7](/img/structure/B12902723.png)
2-[(4-Chlorophenyl)methyl]-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorobenzyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are known for their unique structural features and wide array of biological activities, making them privileged structures in drug discovery . The compound consists of a benzofuran ring fused with a 4-chlorobenzyl group, which imparts specific chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)benzofuran typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied due to its mild and functional group-tolerant conditions . The process involves the coupling of a boron reagent with a halogenated benzofuran derivative in the presence of a palladium catalyst. The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 2-(4-Chlorobenzyl)benzofuran may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts is optimized for cost-effectiveness and yield. The reaction is typically carried out in a continuous flow reactor to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorobenzyl)benzofuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions include various substituted benzofurans, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-Chlorobenzyl)benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorobenzyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound, which lacks the 4-chlorobenzyl group.
2-Benzofuranyl-(4-chlorophenyl)methanone: A similar compound with a different substitution pattern.
Benzothiophene: A sulfur analog of benzofuran with similar biological activities.
Uniqueness
2-(4-Chlorobenzyl)benzofuran is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
Propriétés
Numéro CAS |
55877-45-7 |
|---|---|
Formule moléculaire |
C15H11ClO |
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methyl]-1-benzofuran |
InChI |
InChI=1S/C15H11ClO/c16-13-7-5-11(6-8-13)9-14-10-12-3-1-2-4-15(12)17-14/h1-8,10H,9H2 |
Clé InChI |
CPTZLEUOIGFXGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanol](/img/structure/B12902656.png)
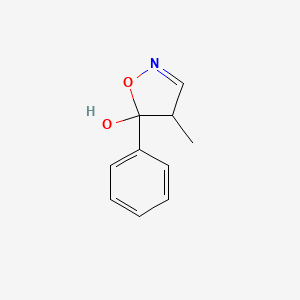
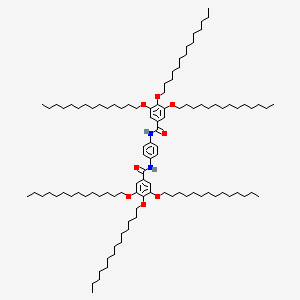
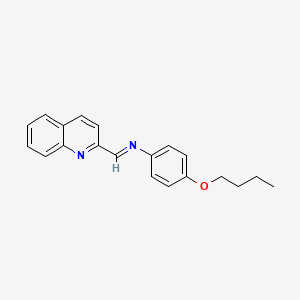
![5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12902674.png)
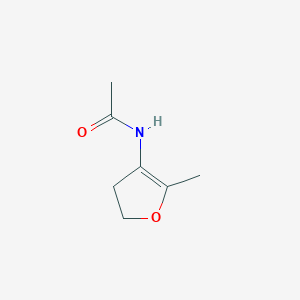


![4-Hydroxy-N-(endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)quinoline-3-carboxamide](/img/structure/B12902693.png)
